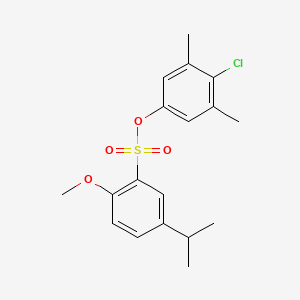
N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H21ClN2O4S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) investigates the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor, alachlor, butachlor, and metolachlor. These herbicides, known for their carcinogenic properties in rats, undergo complex metabolic activation pathways involving several intermediate compounds. The study's findings on the metabolic pathways of these herbicides in different species may provide insights into the environmental and health impacts of chloroacetamide use in agriculture Coleman, Linderman, Hodgson, & Rose, 2000.
Biodegradation of Alachlor
Lee and Kim (2022) detail the biodegradation of alachlor, a widely used chloroacetamide herbicide, by a newly isolated bacterium. This research outlines a novel degradation pathway for alachlor, highlighting microbial biodegradation as a key method for removing such herbicides from the environment. The study identifies specific bacterial strains capable of utilizing alachlor as a sole carbon source and proposes a degradation pathway involving several intermediate compounds Lee & Kim, 2022.
Synthesis and Properties of Acetamide Derivatives
Various studies focus on the synthesis, characterization, and potential applications of novel acetamide derivatives. For example, research by Alagarsamy et al. (2015) explores the synthesis of novel quinazolinyl acetamides with potential analgesic and anti-inflammatory activities. Such compounds are synthesized through reactions involving chloroacetamide intermediates, suggesting a wide range of potential pharmaceutical applications for acetamide derivatives Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-4-13-16(22)20(17(23)14(5-2)25-13)9-15(21)19-11-8-10(18)6-7-12(11)24-3/h6-8,13-14H,4-5,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRRJZZBZJAQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)



![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2812037.png)
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2812049.png)
![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)
